molecular formula C5H12ClNOS B2593601 Ethyl 2-(methylthio)acetimidate hydrochloride CAS No. 40546-40-5

Ethyl 2-(methylthio)acetimidate hydrochloride

Cat. No.: B2593601
CAS No.: 40546-40-5
M. Wt: 169.67
InChI Key: DPOWPDNCEMUMPY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • The ethyl group (CH₂CH₃) shows a triplet at δ ~1.3 ppm (J = 7.1 Hz) for the methyl protons and a quartet at δ ~4.2 ppm for the methylene group adjacent to oxygen.
    • The methylthio (–SCH₃) protons resonate as a singlet at δ ~2.1 ppm .
    • The imine proton (N–H⁺) appears as a broad singlet at δ ~10–12 ppm due to exchange broadening .
  • ¹³C NMR :

    • The imine carbon (C=N) is observed at δ ~160 ppm.
      – The carbonyl carbon (C=O) is absent, confirming the acetimidate structure (C–NH⁺) .

Infrared (IR) Spectroscopy

Key absorption bands include:

  • N–H⁺ stretch: ~2500–2700 cm⁻¹ (broad, hydrogen-bonded) .
  • C=N stretch: ~1640–1680 cm⁻¹ (strong) .
  • C–S stretch: ~680–720 cm⁻¹ .

Mass Spectrometry (MS)

The molecular ion peak [M]⁺ is observed at m/z 169 , with fragmentation patterns including:

  • Loss of HCl (m/z 133).
  • Cleavage of the ethyl group (m/z 121) .

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Density functional theory (DFT) studies on related acetimidates (e.g., B3LYP/6-311G(d,p)) provide the following insights:

  • Geometry optimization : The lowest-energy conformation features a planar C–N–C–S backbone, with dihedral angles <5° .
  • Frontier molecular orbitals :
    • The HOMO is localized on the imine nitrogen and sulfur atom, indicating nucleophilic reactivity.
    • The LUMO resides on the C=N bond, suggesting electrophilic character .
  • Electrostatic potential maps : Highlight regions of high electron density at the sulfur and imine nitrogen, consistent with sites for protonation and nucleophilic attack .
Parameter Value (DFT) Experimental (Analog)
C=N Bond Length (Å) 1.28 1.27
C–S Bond Length (Å) 1.82 1.81
HOMO-LUMO Gap (eV) 4.2

Properties

IUPAC Name

ethyl 2-methylsulfanylethanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS.ClH/c1-3-7-5(6)4-8-2;/h6H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOWPDNCEMUMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CSC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40546-40-5
Record name ethyl 2-(methylsulfanyl)ethanimidate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(methylthio)acetimidate hydrochloride can be synthesized through the reaction of ethyl chloroformate with methylthioacetamide in the presence of a base such as triethylamine. The reaction typically occurs in an inert atmosphere at room temperature. The product is then purified through recrystallization from ethanol and diethyl ether .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The compound is then dried and stored under an inert atmosphere to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylthio)acetimidate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Modification

One of the primary applications of ethyl 2-(methylthio)acetimidate hydrochloride is in the amidination of carbonic anhydrase , an enzyme crucial for regulating pH and fluid balance in biological systems. The modification of this enzyme allows researchers to study enzyme mechanisms and develop therapeutic agents targeting similar pathways .

Protein Chemistry

The compound is utilized for covalent modification of amino groups within proteins, leading to significant alterations in protein function. This property makes it a valuable tool for biochemical research, particularly in understanding protein interactions and functions.

Organic Synthesis

In organic chemistry, this compound serves as a reagent in the synthesis of various compounds, including methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride . Its unique structure imparts distinct reactivity patterns advantageous for synthesizing complex organic molecules.

Case Study 1: Modification of Carbonic Anhydrase

A study demonstrated that amidination using this compound significantly altered the activity of carbonic anhydrase, allowing researchers to explore its catalytic mechanisms in detail. This modification provided insights into enzyme kinetics and potential therapeutic targets for diseases related to carbonic anhydrase dysfunction.

Case Study 2: Synthesis of Thiazoline Derivatives

Another research project utilized this compound as a key reagent in synthesizing thiazoline derivatives, which are important in pharmaceutical applications due to their biological activities against various pathogens. The successful synthesis highlighted the compound's utility in drug development processes.

Mechanism of Action

The mechanism of action of ethyl 2-(methylthio)acetimidate hydrochloride involves its ability to act as an electrophile in chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In biological systems, it can modify proteins by reacting with amino groups, thereby altering their function and activity .

Comparison with Similar Compounds

Comparison with Similar Acetimidate Derivatives

The reactivity, stability, and applications of ethyl acetimidate hydrochloride vary significantly compared to structurally related compounds. Below is a detailed analysis:

Table 1: Comparative Analysis of Ethyl Acetimidate Hydrochloride and Analogues

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Applications Stability/Reactivity Notes References
Ethyl acetimidate HCl (2208-07-3) None (parent compound) C₄H₁₀ClNO 123.58 Enzyme inhibition, triazine synthesis, imaging probes Stable at RT; hygroscopic
Ethyl 2-chloroacetimidate HCl (36743-66-5) Chlorine at α-position C₄H₉Cl₂NO 158.03 Introduction of Cl for nucleophilic substitution Reactive due to Cl; decomposes in moisture
Ethyl 2-(3-trifluoromethylphenyl)acetimidate HCl (921606-29-3) Trifluoromethylphenyl group C₁₁H₁₁ClF₃NO 289.66 Fluorinated drug intermediates (e.g., kinase inhibitors) Enhanced electron-withdrawing effect; stable
Ethyl 2-(2-isopropylphenoxy)acetimidate HCl (N/A) Isopropylphenoxy group C₁₃H₂₀ClNO₂ 265.76 Vasoconstrictor (e.g., fenoxazoline) Sensitive to oxidation; requires inert storage
Ethyl 2-aminodecanoate HCl (N/A) Amino-decanoate chain C₁₂H₂₆ClNO₂ 259.80 Peptide synthesis and lipidated drug candidates Hydrolytically unstable; requires low-temperature storage

Key Findings :

Electronic Effects :

  • The trifluoromethylphenyl group in CAS 921606-29-3 enhances electrophilicity, making it suitable for aromatic substitution reactions in drug design .
  • The chlorine substituent in CAS 36743-66-5 introduces a leaving group, enabling nucleophilic displacement reactions .

Steric and Stability Considerations: Ethyl acetimidate HCl (parent compound) is hygroscopic but stable at room temperature, enabling broad use in aqueous and organic media . Isopropylphenoxy-substituted derivatives (e.g., fenoxazoline intermediates) are oxidation-sensitive, necessitating argon atmospheres for storage .

Synthetic Utility :

  • Ethyl acetimidate HCl’s commercial availability (e.g., BLDpharm, CymitQuimica) streamlines its use in high-throughput synthesis .
  • In contrast, chloro and trifluoromethyl derivatives require specialized handling, increasing production costs .

Biological Activity

Ethyl 2-(methylthio)acetimidate hydrochloride is a compound that has garnered attention in biochemical research due to its significant biological activity, particularly in the modification of proteins and peptides. This article examines its biological properties, applications, and relevant case studies.

  • Molecular Formula : C5_5H9_9ClN2_2OS
  • Appearance : White to light yellow crystalline powder
  • Solubility : Soluble in water and organic solvents

The compound is primarily utilized in laboratory settings, serving as an intermediate in the synthesis of complex organic molecules. Its structure allows for specific reactivity patterns that are beneficial for various chemical and biological applications.

This compound functions by modifying amino groups within proteins through covalent bonding. This modification can lead to significant changes in protein function, making it a valuable tool for biochemical research. Notably, it is used in the amidination of carbonic anhydrase, an enzyme that plays a crucial role in physiological processes such as respiration and acid-base balance.

Applications in Biochemistry

  • Enzyme Modification : The compound is employed to chemically modify human erythrocyte carbonic anhydrase, enhancing understanding of enzyme mechanisms and aiding in the development of therapeutic agents.
  • Synthesis of Organic Compounds : It is also used as a reagent in the synthesis of various organic compounds, including methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameStructural DifferencesUnique Features
Ethyl acetimidate hydrochlorideLacks the methylthio groupLess versatile in certain reactions
Methyl 2-(methylthio)acetimidateContains a methyl groupAffects reactivity and applications
Ethyl 2-(ethylthio)acetimidate hydrochlorideHas an ethylthio groupDifferent chemical properties and uses
Ethyl (methylthio)acetateAn ester rather than an imidateDistinct functional properties

The presence of the methylthio group distinguishes this compound from its analogs, enhancing its reactivity and potential applications.

Case Study 1: Modification of Carbonic Anhydrase

A study demonstrated that amidination using this compound significantly altered the activity of carbonic anhydrase. This modification was assessed through kinetic studies which showed changes in enzyme efficiency and substrate affinity .

Case Study 2: Synthesis Applications

In another research project, this compound was utilized to synthesize methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride. The efficiency of this synthesis was attributed to the compound's ability to facilitate nucleophilic attacks on electrophilic centers, leading to high yields .

Q & A

What established synthetic routes are available for Ethyl 2-(methylthio)acetimidate hydrochloride, and what factors influence reaction efficiency?

The compound is synthesized via 2,3-cycloaddition using methyl glycinate hydrochloride and ethyl acetimidate hydrochloride in the presence of K₂CO₃ as a catalyst . Key factors affecting efficiency include:

  • Catalyst concentration : Excess K₂CO₃ may accelerate imine formation but risk side reactions.
  • Reaction temperature : Elevated temperatures (40–60°C) improve reaction rates but require strict moisture control.
  • Reagent purity : Impurities in methyl glycinate hydrochloride can lead to byproducts like hydrolyzed imidates.

How should researchers characterize the purity and structural integrity of this compound?

Recommended methods:

  • NMR spectroscopy : Confirm the presence of the methylthio (–SCH₃) group (δ ~2.1 ppm in ¹H NMR) and imidate ester (C=N stretch at ~1650 cm⁻¹ in IR).
  • HPLC-MS : Quantify purity and detect trace impurities using reverse-phase columns (C18) with acetonitrile/water gradients .
  • Elemental analysis : Validate stoichiometry (C: 34.9%, H: 6.6%, N: 8.1%, S: 18.6%) .

What are common side reactions or byproducts during its use in organic synthesis?

  • Hydrolysis : The imidate ester group is prone to hydrolysis under acidic or humid conditions, yielding acetamide derivatives .
  • Oxidation : The methylthio group may oxidize to sulfoxide or sulfone derivatives if exposed to oxidizing agents.
  • Cross-reactivity : In nucleophilic environments, the compound may react with amines or alcohols, forming undesired adducts. Mitigate by using anhydrous solvents and inert atmospheres .

How does the methylthio group influence reactivity compared to other imidate esters?

The methylthio (–SCH₃) group enhances electron-withdrawing effects , stabilizing the imidate intermediate and accelerating cycloaddition reactions. Compared to ethyl acetimidate hydrochloride, the methylthio derivative exhibits:

  • Higher electrophilicity : Facilitates nucleophilic attacks in 2,3-cycloaddition reactions.
  • Improved leaving-group ability : Enhances reaction yields in GFP chromophore analog synthesis .

What are best practices for storing and handling this compound to ensure stability?

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at ambient temperatures. Avoid refrigeration to prevent moisture condensation .
  • Handling : Use glove boxes or Schlenk lines for moisture-sensitive reactions. Equip labs with eye-wash stations and ventilation systems (≥10 air changes/hour) .
  • Safety : Wear nitrile gloves, lab coats, and goggles. Neutralize spills with sodium bicarbonate before disposal .

In what advanced organic reactions is this compound preferentially utilized?

It is critical in synthesizing green fluorescent protein (GFP) chromophore analogs via 2,3-cycloaddition. Applications include:

  • Fluorescent probes : Modifying the R₁ position with aromatic groups (e.g., benzene rings) to tune emission wavelengths .
  • Bioconjugation : Labeling biomolecules via thiol-reactive intermediates.

What analytical methods are recommended for quantifying this compound in complex mixtures?

  • LC-MS/MS : Use electrospray ionization (ESI) in positive-ion mode (m/z 173.6 for [M+H]⁺).
  • GC-MS : Derivatize with BSTFA to improve volatility. Monitor fragments at m/z 58 (CH₃S–) and 45 (imidate group).
  • Quantitative ¹H NMR : Use trimethylsilylpropionic acid (TSP) as an internal standard .

How can researchers troubleshoot low yields in synthetic protocols involving this compound?

  • Check moisture levels : Use molecular sieves (3Å) in reaction mixtures.
  • Optimize stoichiometry : A 1.2:1 molar ratio of methyl glycinate hydrochloride to ethyl acetimidate hydrochloride minimizes unreacted starting material.
  • Purify intermediates : Column chromatography (silica gel, ethyl acetate/hexane) removes hydrolyzed byproducts .
  • Monitor reaction progress : TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) ensures completion before workup.

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